synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
An In-depth Technical Guide to the Synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process starting from the readily available 1,3-benzodioxole. This document outlines the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The can be achieved through a four-step sequence:
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Dichlorination: Radical chlorination of 1,3-benzodioxole to yield 2,2-dichloro-1,3-benzodioxole.
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Fluorination: Halogen exchange reaction to convert the dichloro intermediate into 2,2-difluoro-1,3-benzodioxole.
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Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 5-position of the benzodioxole ring, yielding 5-nitro-2,2-difluoro-1,3-benzodioxole.
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Chlorination and Reduction: Subsequent chlorination at the 6-position followed by the reduction of the nitro group to afford the final product, 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Experimental Protocols
Step 1: Synthesis of 2,2-dichloro-1,3-benzodioxole
This procedure is adapted from a patented process for the chlorination of 1,3-benzodioxole.[1]
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Materials:
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1,3-benzodioxole
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Benzotrifluoride (solvent)
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Azobisisobutyronitrile (AIBN) (radical initiator)
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Chlorine gas
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Nitrogen gas
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Procedure:
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In a reaction vessel equipped with a stirrer, gas inlet, and condenser, a mixture of 1,3-benzodioxole (1.0 mole), benzotrifluoride (2.0 moles), and AIBN (0.05% by weight) is prepared.
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The mixture is heated to 85-95 °C.
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Chlorine gas (2.05 moles) is bubbled through the reaction mixture over a period of 3 hours.
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The reaction is stirred at the same temperature for an additional hour to ensure completion.
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After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted chlorine and hydrogen chloride.
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The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is used directly in the next step without further purification.
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Step 2: Synthesis of 2,2-difluoro-1,3-benzodioxole
This protocol is based on a fluorine-chlorine exchange reaction described in the literature.[2][3]
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Materials:
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Crude 2,2-dichloro-1,3-benzodioxole solution from Step 1
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Hydrogen fluoride (HF)
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Procedure:
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The crude solution of 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is cooled to 0-10 °C in a suitable pressure reactor.
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Hydrogen fluoride is carefully added to the reaction mixture.
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The reaction is stirred at this temperature until the conversion is complete, as monitored by GC analysis.
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Unreacted hydrogen fluoride is removed by careful venting or by purging with an inert gas.
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The reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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The organic layer is separated, and the solvent is removed under reduced pressure to yield crude 2,2-difluoro-1,3-benzodioxole, which can be purified by distillation.
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Step 3: Synthesis of 5-nitro-2,2-difluoro-1,3-benzodioxole
This procedure is an adaptation of the nitration of 1,3-benzodioxole.[4][5]
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Materials:
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2,2-difluoro-1,3-benzodioxole
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Glacial acetic acid
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Nitric acid (d=1.4)
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Procedure:
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2,2-difluoro-1,3-benzodioxole is dissolved in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel at 15-25 °C.
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A solution of nitric acid in glacial acetic acid is added dropwise while maintaining the temperature between 15-25 °C.
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The mixture is stirred at room temperature overnight.
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The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration.
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The solid is washed with water and recrystallized from ethanol to yield 5-nitro-2,2-difluoro-1,3-benzodioxole.
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Step 4: Synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
This step involves two transformations: chlorination and reduction.
4a: Chlorination of 5-nitro-2,2-difluoro-1,3-benzodioxole
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Materials:
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5-nitro-2,2-difluoro-1,3-benzodioxole
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N-Chlorosuccinimide (NCS)
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Chloroform (CHCl₃)
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Procedure:
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A solution of 5-nitro-2,2-difluoro-1,3-benzodioxole in chloroform is prepared.
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N-Chlorosuccinimide is added to the solution.
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The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or GC).
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The reaction mixture is washed with water and the organic layer is dried over anhydrous magnesium sulfate.
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The solvent is evaporated to yield crude 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole.
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4b: Reduction of 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole
Common methods for the reduction of aromatic nitro groups can be employed.[6][7]
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Materials:
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6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole
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Iron powder (Fe)
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Acetic acid (AcOH) or another suitable acid
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Ethanol (solvent)
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Procedure:
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The crude 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole is dissolved in ethanol.
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Iron powder and acetic acid are added to the solution.
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The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
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The reaction mixture is cooled and filtered to remove the iron salts.
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The filtrate is concentrated, and the residue is taken up in a suitable organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the acid.
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The organic layer is dried, and the solvent is evaporated to give the final product, 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The product can be further purified by column chromatography or recrystallization.
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Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that some of the yields are estimated based on similar reactions due to the lack of specific literature data for this exact synthetic sequence.
| Step | Starting Material | Product | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Benzodioxole | 2,2-dichloro-1,3-benzodioxole | Cl₂, AIBN, Benzotrifluoride | 85-95 | 4 | ~90 |
| 2 | 2,2-dichloro-1,3-benzodioxole | 2,2-difluoro-1,3-benzodioxole | HF | 0-10 | Variable | ~85 |
| 3 | 2,2-difluoro-1,3-benzodioxole | 5-nitro-2,2-difluoro-1,3-benzodioxole | HNO₃, Acetic Acid | 15-25 | 12 | ~80-90 (estimated) |
| 4a | 5-nitro-2,2-difluoro-1,3-benzodioxole | 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole | NCS, CHCl₃ | 25-60 | Variable | ~70-80 (estimated) |
| 4b | 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole | 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine | Fe, AcOH, Ethanol | Reflux | Variable | ~85-95 (estimated) |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Synthetic pathway for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
References
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]

